Methanone, bis(3,5-dibromophenyl)-
Description
Methanone, bis(3,5-dibromophenyl)- is a brominated aromatic ketone characterized by two 3,5-dibromophenyl groups attached to a central carbonyl group. The compound’s structure imparts unique physicochemical properties due to the electron-withdrawing effects of bromine atoms and their steric bulk.
Properties
CAS No. |
534591-96-3 |
|---|---|
Molecular Formula |
C13H6Br4O |
Molecular Weight |
497.8 g/mol |
IUPAC Name |
bis(3,5-dibromophenyl)methanone |
InChI |
InChI=1S/C13H6Br4O/c14-9-1-7(2-10(15)5-9)13(18)8-3-11(16)6-12(17)4-8/h1-6H |
InChI Key |
YBIRJZIFQKYQBH-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1Br)Br)C(=O)C2=CC(=CC(=C2)Br)Br |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(=O)C2=CC(=CC(=C2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Thermal Stability and Structural Features
Di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) () are nitrogen-rich analogs with decomposition temperatures of 288.7°C and 247.6°C, respectively. Their stability is attributed to extensive intramolecular hydrogen bonding. In contrast, Methanone, bis(3,5-dibromophenyl)- lacks such hydrogen-bonding networks due to bromine’s lower hydrogen-bonding propensity. However, bromine’s electron-withdrawing nature may enhance thermal stability compared to non-halogenated analogs.
Compound 4 (orthorhombic Pbc2₁, density 1.675 g·cm⁻³) from provides a reference for crystallographic parameters. Methanone, bis(3,5-dibromophenyl)-, with heavier bromine atoms, is expected to exhibit higher density (>2.0 g·cm⁻³) due to increased molecular weight and packing efficiency .
Table 1: Thermal and Structural Comparison
| Compound | Decomposition Temp (°C) | Density (g·cm⁻³) | Key Stabilizing Features |
|---|---|---|---|
| Di(1H-tetrazol-5-yl) methanone oxime | 288.7 | - | H-bonding networks |
| 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) | 247.6 | - | H-bonding networks |
| Compound 4 | - | 1.675 | Orthorhombic packing |
| Methanone, bis(3,5-dibromophenyl)- (hypothetical) | ~250–300 (estimated) | >2.0 (estimated) | Bromine electronegativity, steric bulk |
Substituent Effects on Physicochemical Properties
- Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability increase molecular weight and density compared to fluorine. This may enhance flame-retardant properties but reduce solubility in polar solvents.
- Bromine vs. Thiadiazole : Thiadiazole groups () introduce heterocyclic rigidity and hydrogen-bonding sites, whereas bromine prioritizes steric and electronic effects.
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